molecular formula C13H16ClN B2805674 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline CAS No. 877160-52-6

7-Chloro-2,2,4,8-tetramethyl-1H-quinoline

Cat. No.: B2805674
CAS No.: 877160-52-6
M. Wt: 221.73
InChI Key: CBHIGFLCKFTNPN-UHFFFAOYSA-N
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Description

7-Chloro-2,2,4,8-tetramethyl-1H-quinoline is a heterocyclic aromatic compound with the molecular formula C13H16ClN and a molecular weight of 221.73 g/mol. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline, can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which offers a greener and more sustainable process . Another method includes the use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation .

Industrial Production Methods

Industrial production of quinoline derivatives often employs cost-effective and environmentally benign protocols. For instance, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported to be highly efficient . These methods are operationally simple and can serve as alternatives to traditional protocols.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,2,4,8-tetramethyl-1H-quinoline undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic, electrophilic, and radical substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinolines. Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives.

Scientific Research Applications

7-Chloro-2,2,4,8-tetramethyl-1H-quinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It serves as a probe in biological studies to understand various biochemical pathways.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit the activity of certain enzymes and proteins, thereby affecting various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
  • 7-Chloro-4-aminoquinoline
  • 2,2,4,8-Tetramethyl-1H-quinoline

Uniqueness

7-Chloro-2,2,4,8-tetramethyl-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where specific structural features are crucial for biological activity.

Properties

IUPAC Name

7-chloro-2,2,4,8-tetramethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN/c1-8-7-13(3,4)15-12-9(2)11(14)6-5-10(8)12/h5-7,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHIGFLCKFTNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2C)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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